molecular formula C12H10BrF2N3O B12980855 2-Bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12980855
M. Wt: 330.13 g/mol
InChI Key: ZOXZUQPMOYOAQX-UHFFFAOYSA-N
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Description

2-Bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazolopyridine derivatives. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like NaBH4.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2

    Reduction: NaBH4, H2/Pd-C

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inverse agonist for RORγt or as an inhibitor for enzymes like PHD-1, JAK1, and JAK2 . These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine
  • 1-Phenyl-2-(4-(2-phenyl-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

Its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

Molecular Formula

C12H10BrF2N3O

Molecular Weight

330.13 g/mol

IUPAC Name

2-bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H10BrF2N3O/c13-12-16-11-10(2-1-5-18(11)17-12)19-9-4-3-7(14)6-8(9)15/h3-4,6,10H,1-2,5H2

InChI Key

ZOXZUQPMOYOAQX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC(=NN2C1)Br)OC3=C(C=C(C=C3)F)F

Origin of Product

United States

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